N-[2-(2-methylphenoxy)ethyl]benzamide
Description
N-[2-(2-Methylphenoxy)ethyl]benzamide is a benzamide derivative featuring a 2-methylphenoxy ethyl group attached to the nitrogen atom of the benzamide core. Benzamide derivatives are characterized by their versatility in drug design due to the tunability of substituents on the aromatic rings and the amide linkage, which influence bioavailability, target affinity, and metabolic stability .
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13-7-5-6-10-15(13)19-12-11-17-16(18)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEJMFIUDXBMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs Targeting Sigma Receptors
Example Compound :
- N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Structure: Contains a piperidinyl-ethyl group and iodine/methoxy substituents on the benzamide. Activity: Binds sigma receptors (Kd = 5.80 nM for sigma-1) with high affinity. Used for imaging prostate tumors in xenograft models . Key Difference: The piperidinyl group enhances sigma receptor selectivity compared to the 2-methylphenoxy group, which may reduce off-target effects.
Comparison :
Antioxidant Benzamides
Example Compound :
- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Structure: Trihydroxybenzamide with a 4-hydroxyphenethyl group. Activity: Demonstrates potent antioxidant activity (IC50 = 22.8 μM for DPPH radical scavenging), surpassing ascorbic acid in some assays . Key Difference: Hydroxyl groups on the benzamide ring enhance electron donation, improving radical scavenging compared to non-hydroxylated analogs.
Comparison :
Anticancer and Antimicrobial Benzamides
Example Compounds :
- Capmatinib (C23H17FN6O) Structure: Fluorinated benzamide with a quinoline-methyl-imidazo-triazine group. Activity: Inhibits c-Met kinase (IC50 = 0.13 nM), approved for METex14-mutated NSCLC .
- N-Substituted Phenyl Benzimidazole Derivatives
Comparison :
Diagnostic and Therapeutic Benzamides
Example Compound :
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structure: 3-methylbenzamide with a hydroxy-dimethylethyl group. Application: Acts as an N,O-bidentate ligand for metal-catalyzed C–H functionalization . Key Difference: The hydroxy-dimethylethyl group enables coordination to metals, unlike the 2-methylphenoxy ethyl group.
Comparison :
| Compound | Substituents | Application | Reference |
|---|---|---|---|
| N-(2-(2-methylphenoxy)ethyl)benzamide | Phenoxy ethyl | Not reported | — |
| N-(2-Hydroxy-dimethylethyl)-3-methylbenzamide | Hydroxy-dimethylethyl | Metal catalysis | [3] |
Miscellaneous Analogs
- N-(2-Ethylhexyl)benzamide Structure: Branched alkyl chain substituent. Data Limitations: No toxicity or ecological data available .
- N-[2-(4-Nitrophenyl)ethyl]benzamide Structure: 4-Nitrophenethyl group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
